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molecular formula C8H9NO3 B1294308 3-Methyl-2-nitroanisole CAS No. 5345-42-6

3-Methyl-2-nitroanisole

Cat. No. B1294308
M. Wt: 167.16 g/mol
InChI Key: MGBRGNWARSQECY-UHFFFAOYSA-N
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Patent
US04244966

Procedure details

Solid 2-nitro-3-methylanisole (20 g) is added portion to a hot (40°-60° C.) suspension of iron (30 g) in 20% acetic acid (400 ml). The mixture is heated on a steam bath for 40 min, filtered still hot and neutralized (after cooling) with 50% aqueous sodium hydroxide. The mixture is steam distilled (2 liters of water collected). The distillate is extracted with diethyl ether and the etheral solution is dried and evaporated to give an oily residue of 2-methoxy-6-methylbenzenamine: nmr (CDCl3) δ2.15 (s, 3H), 3.7 (s, 2H), 3.8 (s, 3H) and 6.7 (m, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[O:11][CH3:12])([O-])=O>C(O)(=O)C.[Fe]>[CH3:12][O:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1C)OC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered still hot
TEMPERATURE
Type
TEMPERATURE
Details
neutralized (after cooling) with 50% aqueous sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
(2 liters of water collected)
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the etheral solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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